

Application Notes and Protocols for the Quantification of Sodium Tetrachloroaluminate

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Compound of Interest

Compound Name: Sodium aluminum chloride

Cat. No.: B15343805

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These application notes provide detailed methodologies for the quantification of sodium tetrachloroaluminate (NaAlCl_4) in a mixture. The following sections outline various analytical techniques, complete with experimental protocols and comparative quantitative data.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

ICP-OES is a robust and widely used technique for the elemental analysis of sodium and aluminum. It offers high throughput and sensitivity for determining the metallic components of sodium tetrachloroaluminate.

Quantitative Data Summary

Parameter	Sodium (Na)	Aluminum (Al)
Wavelength (nm)	589.592	396.152
Limit of Detection (LOD)	0.01 mg/L	0.02 mg/L
Limit of Quantification (LOQ)	0.03 mg/L	0.06 mg/L
Linearity (R^2)	>0.999	>0.999
Precision (%RSD)	< 2%	< 2%
Accuracy (% Recovery)	95-105%	95-105%

Experimental Protocol

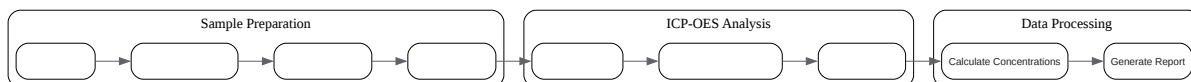
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the sodium tetrachloroaluminate mixture into a 50 mL volumetric flask. b. Add 20 mL of deionized water and sonicate for 15 minutes to dissolve the sample. c. Add 1 mL of concentrated nitric acid (HNO_3) to stabilize the solution. d. Dilute to the mark with deionized water and mix thoroughly. e. Prepare a series of calibration standards for sodium and aluminum covering the expected concentration range of the samples.

2. Instrumental Parameters:

- RF Power: 1300 W
- Plasma Gas Flow: 12 L/min
- Auxiliary Gas Flow: 0.8 L/min
- Nebulizer Gas Flow: 0.7 L/min
- Sample Uptake Rate: 1.5 mL/min
- Integration Time: 10 seconds
- Replicates: 3

3. Analysis: a. Aspirate the blank (deionized water with 2% HNO_3) to establish the baseline. b. Aspirate the calibration standards in ascending order of concentration to generate the calibration curve. c. Aspirate the prepared sample solutions. d. The software will automatically calculate the concentrations of sodium and aluminum in the samples based on the calibration curve.

ICP-OES Workflow



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Caption: Workflow for Na and Al quantification by ICP-OES.

Ion Chromatography (IC)

Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the determination of chloride and sodium ions in aqueous solutions.[1][2] This method offers high selectivity and sensitivity, making it an excellent alternative to titration.[3]

Quantitative Data Summary

Parameter	Sodium (Na ⁺)	Chloride (Cl ⁻)
Column	Cation Exchange Column	Anion Exchange Column
Eluent	20 mM Methanesulfonic Acid	20 mM Potassium Hydroxide
Limit of Detection (LOD)	0.05 mg/L	0.02 mg/L
Limit of Quantification (LOQ)	0.15 mg/L	0.06 mg/L
Linearity (R ²)	>0.999	>0.999
Precision (%RSD)	< 3%	< 3%
Accuracy (% Recovery)	97-103%	97-103%

Experimental Protocol

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the sodium tetrachloroaluminate mixture into a 100 mL volumetric flask. b. Add approximately 50 mL of

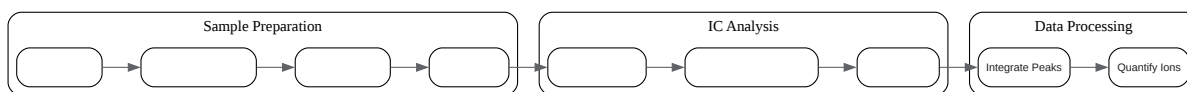
deionized water and sonicate for 10 minutes to ensure complete dissolution. c. Dilute to the mark with deionized water and mix thoroughly. d. Filter the sample solution through a 0.45 μm syringe filter into an autosampler vial. e. Prepare a series of calibration standards for sodium and chloride covering the expected concentration range.

2. Instrumental Parameters:

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detector: Suppressed Conductivity
- Column Temperature: 30 $^{\circ}\text{C}$
- Suppressor Current: (As recommended by manufacturer)

3. Analysis: a. Equilibrate the column with the eluent until a stable baseline is achieved. b. Inject the blank (deionized water) to confirm the absence of contaminants. c. Inject the calibration standards to generate the calibration curve. d. Inject the prepared sample solutions. e. The concentration of sodium and chloride ions is determined by comparing the peak areas of the samples to the calibration curve.

Ion Chromatography Workflow



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Caption: Workflow for Na^+ and Cl^- quantification by IC.

Argentometric Titration (Volhard's Method)

This classical wet chemistry technique provides a cost-effective method for the determination of chloride ions.[4] It involves a back-titration with potassium thiocyanate.

Quantitative Data Summary

Parameter	Chloride (Cl ⁻)
Titrant	0.1 M Potassium Thiocyanate (KSCN)
Indicator	Ferric Ammonium Sulfate
Precision (%RSD)	< 1%
Accuracy (% Recovery)	98-102%

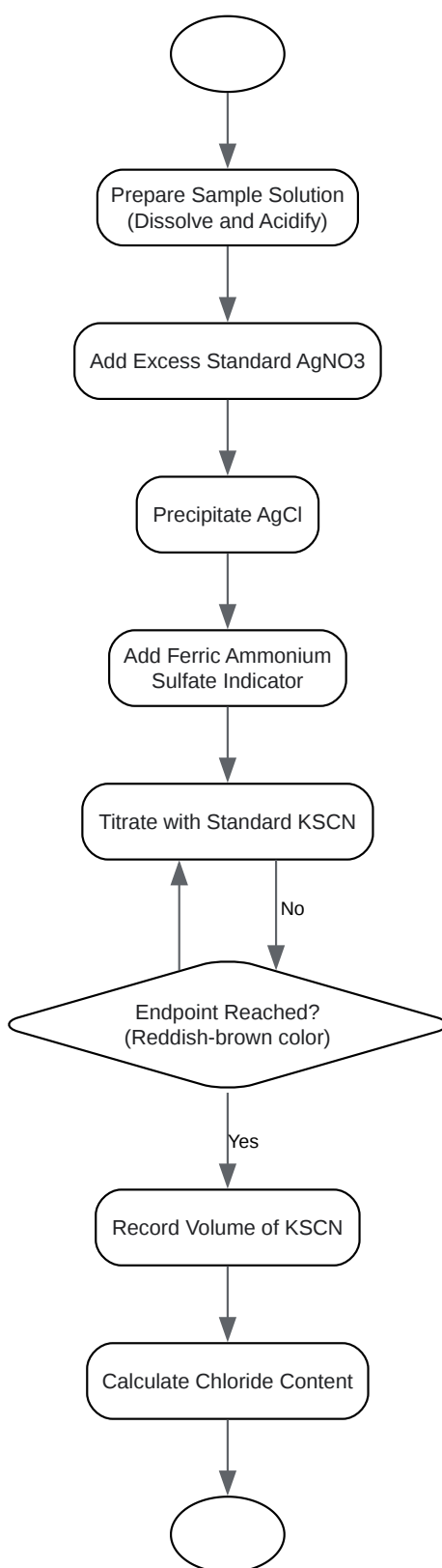
Experimental Protocol

1. Reagent Preparation: a. 0.1 M Silver Nitrate (AgNO₃): Accurately weigh 16.987 g of AgNO₃, dissolve in deionized water, and dilute to 1 L in a volumetric flask. Store in a dark bottle. b. 0.1 M Potassium Thiocyanate (KSCN): Accurately weigh approximately 9.7 g of KSCN, dissolve in deionized water, and dilute to 1 L. Standardize this solution against the 0.1 M AgNO₃ solution. c. Ferric Ammonium Sulfate Indicator: Dissolve 10 g of FeNH₄(SO₄)₂·12H₂O in 100 mL of deionized water containing 5 mL of 6 M nitric acid.

2. Sample Preparation and Titration: a. Accurately weigh approximately 200 mg of the sodium tetrachloroaluminate mixture into a 250 mL Erlenmeyer flask. b. Add 50 mL of deionized water and 5 mL of 6 M nitric acid. c. Add a known excess volume of 0.1 M AgNO₃ solution (e.g., 25.00 mL) to precipitate all the chloride as silver chloride (AgCl). d. Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate. e. Add 1 mL of the ferric ammonium sulfate indicator. f. Titrate the excess Ag⁺ ions with the standardized 0.1 M KSCN solution until the first appearance of a permanent faint reddish-brown color.^[4] g. Record the volume of KSCN used.

3. Calculation: a. Moles of AgNO₃ added: (Volume of AgNO₃ in L) x (Molarity of AgNO₃) b. Moles of KSCN used (excess AgNO₃): (Volume of KSCN in L) x (Molarity of KSCN) c. Moles of Cl⁻ in sample: (Moles of AgNO₃ added) - (Moles of KSCN used) d. % Chloride in sample: [(Moles of Cl⁻) x (Molar mass of Cl) / (Mass of sample in g)] x 100

Titration Logical Flow



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Caption: Logical flow for chloride determination by Volhard's method.

X-ray Fluorescence (XRF)

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is suitable for the rapid, qualitative, and quantitative analysis of aluminum and chlorine.^{[5][6]}

Quantitative Data Summary

Parameter	Aluminum (Al)	Chlorine (Cl)
Limit of Detection (LOD)	~0.1%	~0.05%
Precision (%RSD)	< 5%	< 5%
Analysis Time	1-5 minutes per sample	1-5 minutes per sample

Experimental Protocol

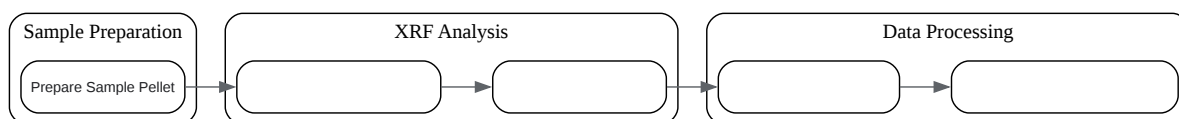
1. Sample Preparation: a. For solid samples, press the powdered mixture into a pellet using a hydraulic press. b. Ensure the sample surface is flat and clean.

2. Instrumental Parameters:

- X-ray Source: (e.g., Rhodium tube)
- Voltage and Current: Optimized for light element analysis (e.g., 15 kV, 1 mA)
- Detector: Silicon Drift Detector (SDD)
- Atmosphere: Vacuum or Helium purge for enhanced light element detection.^[5]

3. Analysis: a. Place the prepared sample into the analysis chamber. b. Initiate the X-ray source and acquire the fluorescence spectrum for a predetermined time. c. Use a fundamental parameters method or a calibration with standards to quantify the elemental composition.

XRF Analysis Workflow



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Caption: Workflow for elemental analysis by XRF.

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